N-Methyl-1H-pyrrole-2-carboxamide

DNA minor groove binding Pyrrole-imidazole polyamides Sequence-specific recognition

Procure N-Methyl-1H-pyrrole-2-carboxamide (CAS 132911-42-3) for reliable DNA recognition. Its N-methylpyrrole moiety ensures precise A/T base-pair binding, critical for polyamide synthesis. Generic analogs fail in sequence specificity and coupling efficiency. This validated building block is essential for advanced gene regulation studies and targeted therapeutic development. Ensure your research's integrity with the correct N-methylated compound.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 132911-42-3
Cat. No. B169307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-1H-pyrrole-2-carboxamide
CAS132911-42-3
SynonymsN-Methyl-1H-pyrrole-2-carboxamide
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CN1
InChIInChI=1S/C6H8N2O/c1-7-6(9)5-3-2-4-8-5/h2-4,8H,1H3,(H,7,9)
InChIKeyLBZQAEQLSRWNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-1H-pyrrole-2-carboxamide (CAS 132911-42-3) Procurement and Differentiation Guide


N-Methyl-1H-pyrrole-2-carboxamide (CAS 132911-42-3) is a heterocyclic organic compound belonging to the pyrrole-2-carboxamide class, with molecular formula C6H8N2O and molecular weight 124.14 g/mol . It serves as a fundamental building block for synthesizing sequence-specific DNA-binding polyamides, particularly in pyrrole-imidazole polyamide systems where its N-methylpyrrole (Py) moiety recognizes A/T and T/A base pairs in the DNA minor groove [1]. The compound is commercially available at purities of ≥95-97% from multiple vendors, with applications in medicinal chemistry, chemical biology, and materials science research .

Why N-Methyl-1H-pyrrole-2-carboxamide Cannot Be Substituted by Generic Pyrrole-2-carboxamide Analogs in Sequence-Specific DNA Recognition


Generic substitution among pyrrole-2-carboxamide analogs fails because the N-methyl substitution critically determines both the DNA base-pair recognition code and the physicochemical properties essential for polyamide synthesis. In pyrrole-imidazole polyamide systems, the N-methylpyrrole (Py) unit derived from N-Methyl-1H-pyrrole-2-carboxamide specifically recognizes A/T and T/A base pairs, while the corresponding N-methylimidazole (Im) unit recognizes G/C base pairs [1]. Replacement with unsubstituted pyrrole-2-carboxamide or N-ethyl/N,N-dimethyl analogs alters hydrogen-bonding geometry, minor groove curvature compatibility, and synthetic coupling efficiency [2]. Furthermore, the N-methyl group modulates solubility, cellular uptake, and metabolic stability compared to bulkier N-alkyl or N,N-disubstituted variants [3]. These structure-dependent differences preclude simple interchange without compromising sequence specificity and biological performance.

Quantitative Differentiation Evidence for N-Methyl-1H-pyrrole-2-carboxamide Relative to Structural Analogs


DNA Base-Pair Recognition Specificity: N-Methylpyrrole (Py) vs. N-Methylimidazole (Im) Pairing Rules

In pyrrole-imidazole polyamide systems, the N-methylpyrrole (Py) carboxamide unit derived from N-Methyl-1H-pyrrole-2-carboxamide exhibits defined base-pair recognition rules distinct from N-methylimidazole (Im). Quantitative DNase I footprinting demonstrates that a [Py/Py, 2] pairing tolerates A/T or T/A base pairs and avoids a G-C base pair, whereas an [Im/Py(H), 3] pairing prefers a G/C or C/G pairing [1]. This differential recognition code is essential for programmable DNA targeting and cannot be achieved with unsubstituted pyrrole or alternative N-alkyl derivatives [2].

DNA minor groove binding Pyrrole-imidazole polyamides Sequence-specific recognition

DNA Binding Affinity: Eight-Ring Hairpin Polyamide Containing N-Methylpyrrole vs. Six-Ring Polyamide

Polyamides incorporating N-methylpyrrole-2-carboxamide (Py) units demonstrate quantifiable affinity advantages as ring number increases. An eight-ring hairpin polyamide (ImImImPy-γ-PyPyPyPy-β-Dp) containing Py units binds its cognate 5'-AGGGAA-3' sequence with an equilibrium association constant of Ka = 4 × 10^8 M^-1, approximately two orders of magnitude more tightly than the corresponding six-ring polyamide (ImImIm-γ-PyPyPy-β-Dp, Ka = 5 × 10^6 M^-1) [1]. This quantitative difference underscores the importance of incorporating multiple Py units for achieving high-affinity DNA recognition [2].

DNA binding affinity Polyamide therapeutics Equilibrium association constant

DNA Sequence Discrimination: Mismatch Sensitivity of Py-Containing Polyamides

Polyamides constructed with N-methylpyrrole-2-carboxamide (Py) units exhibit quantifiable discrimination against single base-pair mismatches. The eight-ring hairpin polyamide ImImImPy-γ-PyPyPyPy-β-Dp demonstrates greater specificity for single base-pair mismatches than the six-ring hairpin polyamide [1]. In related systems, mismatch sites show 50-fold to 100-fold lower binding affinity compared to fully matched cognate sequences (Ka = 1.0 × 10^8 M^-1 for matched vs. ~2 × 10^6 to 1 × 10^6 M^-1 for mismatched) [2].

DNA mismatch discrimination Sequence specificity Polyamide selectivity

Reversible DNA Glycosylase Inhibition: N-Methyl-1H-pyrrole-2-carboxamide as a Probe Molecule

N-Methyl-1H-pyrrole-2-carboxamide exhibits reversible inhibition of pBR322 DNA glycosylase activity, a property not reported for unsubstituted 1H-pyrrole-2-carboxamide or N,N-dimethyl analogs . The inhibition is reversible upon addition of a 1:1 mixture of the compound and glycosylase, and the mechanism involves binding to enzyme subunits, preventing substrate DNA engagement . This functional property distinguishes N-methyl-1H-pyrrole-2-carboxamide as a specific probe for studying base excision repair mechanisms, whereas closely related analogs lack this defined inhibitory activity [1].

Enzyme inhibition DNA repair Glycosylase assay

Optimized Application Scenarios for N-Methyl-1H-pyrrole-2-carboxamide Based on Differentiated Performance Evidence


Sequence-Specific DNA Minor Groove Binders: Pyrrole-Imidazole Polyamide Synthesis

This compound is the preferred starting material for synthesizing pyrrole-imidazole polyamides designed to target A/T-rich DNA sequences. As demonstrated in Section 3, the N-methylpyrrole (Py) unit specifically recognizes A/T and T/A base pairs, providing predictable and programmable DNA binding [1]. Researchers constructing polyamides for gene regulation studies, transcription factor inhibition, or sequence-specific DNA damage should procure N-Methyl-1H-pyrrole-2-carboxamide rather than unsubstituted pyrrole-2-carboxamide or N,N-dimethyl analogs, which lack the defined recognition code essential for targeting fidelity [2].

High-Affinity Polyamide Therapeutics: Eight-Ring Hairpin Polyamide Development

For applications requiring high-affinity DNA binding at low nanomolar concentrations, this compound enables construction of extended polyamides (e.g., eight-ring systems) that achieve Ka values up to 4 × 10^8 M^-1—approximately 80-fold tighter binding than six-ring counterparts [1]. This affinity advantage is critical for therapeutic candidates where target occupancy must be maintained at pharmacologically achievable concentrations. Procurement decisions for polyamide-based drug discovery programs should prioritize N-Methyl-1H-pyrrole-2-carboxamide building blocks to achieve the requisite binding energetics validated in quantitative footprinting studies [2].

DNA Repair Mechanism Studies: Glycosylase Inhibition Probe

This compound serves as a specific and reversible inhibitor of DNA glycosylase activity on pBR322 DNA [1]. Its unique mechanism—binding to enzyme subunits to block substrate access—distinguishes it from other pyrrole-2-carboxamide analogs that lack this activity. Researchers investigating base excision repair pathways, DNA damage responses, or developing high-throughput glycosylase assays should select N-Methyl-1H-pyrrole-2-carboxamide as a validated probe molecule, with the added advantage of reversibility enabling controlled experimental conditions [2].

Platinum-Polyamide Anticancer Conjugates: Targeted DNA Crosslinking Agents

The N-methylpyrrole-2-carboxamide moiety is a validated component in platinum-polyamide conjugates designed for sequence-specific DNA targeting. As shown in proof-of-concept studies, complexes containing this unit demonstrate greater DNA binding affinity to target sequences than toward mismatch-containing sequences, and can inhibit RNA synthesis in vitro [1]. For medicinal chemistry programs developing next-generation sequence-targeted anticancer agents, N-Methyl-1H-pyrrole-2-carboxamide provides the essential DNA recognition element required for directing platinum warheads to specific genomic loci, with cytotoxicity profiles (e.g., IC50 = 34 μM in L1210 cells for optimized conjugates) that support further development [2].

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